molecular formula C6H11ClO2S B2377144 3-Ethylcyclobutane-1-sulfonyl chloride CAS No. 2408966-16-3

3-Ethylcyclobutane-1-sulfonyl chloride

Cat. No.: B2377144
CAS No.: 2408966-16-3
M. Wt: 182.66
InChI Key: LTTQLZSTSMNBIO-UHFFFAOYSA-N
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Description

3-Ethylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3-ethylcyclobutanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Ethylcyclobutanol+SOCl23-Ethylcyclobutane-1-sulfonyl chloride+SO2+HCl\text{3-Ethylcyclobutanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Ethylcyclobutanol+SOCl2​→3-Ethylcyclobutane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

3-Ethylcyclobutane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethylcyclobutane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the chlorine atom more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different structural properties.

    4-Methylbenzenesulfonyl chloride:

Uniqueness

3-Ethylcyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

3-ethylcyclobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTQLZSTSMNBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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